molecular formula C10H10N2O B1417427 5-Methyl-1H-benzo[e][1,4]diazepin-2(3H)-one CAS No. 70656-87-0

5-Methyl-1H-benzo[e][1,4]diazepin-2(3H)-one

Cat. No. B1417427
CAS RN: 70656-87-0
M. Wt: 174.2 g/mol
InChI Key: DIDPQMKDRMWTTD-UHFFFAOYSA-N
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Description

“5-Methyl-1H-benzo[e][1,4]diazepin-2(3H)-one” is a chemical compound that belongs to the class of benzodiazepines . Benzodiazepines are a class of drugs that have a wide range of therapeutic applications, including as anxiolytics, sedatives, hypnotics, anticonvulsants, and central muscle relaxants .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, N-(2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-1H-pyrrole-2-carboxamide-[carboxy-14 C] was prepared as part of a five-step sequence from pyrrol-2-carbonitrile-[cyano-14 C] as a key synthetic intermediate which has been synthesized from 2-bromopyrrole and zinc [14 C]-cyanide in the presence of tetrakis (triphenylphosphine)palladium .


Molecular Structure Analysis

The molecular structure of “5-Methyl-1H-benzo[e][1,4]diazepin-2(3H)-one” is likely to be similar to other benzodiazepines, which consist of a heterocyclic ring system in which the two N atoms are mostly located in positions 1 and 4 .


Chemical Reactions Analysis

Benzodiazepines, including “5-Methyl-1H-benzo[e][1,4]diazepin-2(3H)-one”, can undergo a variety of chemical reactions. For instance, benzimidazole, a related compound, can be deprotonated with stronger bases .

Scientific Research Applications

Biologically Active Compounds

5-Methyl-1H-benzo[e][1,4]diazepin-2(3H)-one is part of the 2,3-Benzodiazepine family, known for its biological activity. These compounds have seen clinical application, with some reaching human clinical stages. The transformation of the benzene ring into five-membered nitrogen heterocycles has led to the creation of new diazepine and 1,2,5-triazepine derivatives, which hold potential as future medications against diseases lacking current effective treatments, such as certain cancers. Moreover, these compounds show promise in combating the spread of multi-resistant pathogens, marking their importance in the field of antibacterial research (Földesi, Volk, & Milen, 2018).

Synthetic Schemes and Biological Significance

1,4-Diazepines, including 5-Methyl-1H-benzo[e][1,4]diazepin-2(3H)-one, exhibit a range of biological activities, making them significant in medicinal chemistry. They are known for their antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer properties. These diverse biological activities make 1,4-diazepine derivatives valuable for pharmaceutical development, highlighting their potential for therapeutic use (Rashid et al., 2019).

Synthetic Utilities

The compound is relevant in the synthesis of various heterocyclic compounds like benzimidazoles, quinoxalines, and benzo[1,5]diazepines. These are synthesized from o-phenylenediamines through condensation with different electrophilic reagents, reflecting the compound's importance in creating pharmacologically active substances (Ibrahim, 2011).

Future Directions

The future directions for “5-Methyl-1H-benzo[e][1,4]diazepin-2(3H)-one” and similar compounds could involve further studies on their pharmacological actions. For instance, the development of devazepide, FK480, etc. as CCK-A antagonists and CCK-A agonists such as GW5823 have demonstrated the significance of these investigations .

properties

IUPAC Name

5-methyl-1,3-dihydro-1,4-benzodiazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-7-8-4-2-3-5-9(8)12-10(13)6-11-7/h2-5H,6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIDPQMKDRMWTTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NCC(=O)NC2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70990888
Record name 5-Methyl-3,4-dihydro-2H-1,4-benzodiazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70990888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-1H-benzo[e][1,4]diazepin-2(3H)-one

CAS RN

70656-87-0
Record name Ro 5-3663
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070656870
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Methyl-3,4-dihydro-2H-1,4-benzodiazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70990888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RO-5-3663
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89J9947924
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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